

Cesium Pivalate: A Versatile Reagent in Modern Organic Synthesis

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Introduction

Cesium pivalate (CsOPiv), the cesium salt of pivalic acid, has emerged as a valuable and versatile reagent in organic synthesis. Its utility primarily stems from its properties as a soluble, sterically hindered organic base, which plays a crucial role in facilitating a variety of transition metal-catalyzed cross-coupling and C-H functionalization reactions. This document provides detailed application notes and protocols for the use of cesium pivalate in several key synthetic transformations, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

Cesium pivalate is a white to off-white powder with good solubility in many organic solvents, a key advantage over some inorganic bases.[1][2]

Property	Value
CAS Number	20442-70-0
Molecular Formula	C₅H ₉ CsO ₂
Molecular Weight	234.03 g/mol
Melting Point	344-348 °C



Handling and Storage: **Cesium pivalate** is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent.

Applications in Organic Synthesis

Cesium pivalate has proven to be an effective reagent, primarily as a base, in a range of palladium-catalyzed reactions. Its bulky pivalate group can influence reaction selectivity and prevent undesired side reactions.

Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls

A significant application of **cesium pivalate** is in the synthesis of fluoren-9-ones through the palladium-catalyzed cyclocarbonylation of o-halobiaryls. This method is notable for its high yields and tolerance of both electron-donating and electron-withdrawing substituents.[1][4]

General Reaction Scheme:

Caption: Palladium-catalyzed cyclocarbonylation.

Experimental Protocol: Synthesis of 2-Methylfluoren-9-one[1]

- Reagents and Solvent:
 - 2-lodo-4'-methylbiphenyl (1.0 mmol)
 - Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
 - Tricyclohexylphosphine (PCy₃, 0.06 mmol, 6 mol%)
 - Cesium pivalate (1.2 mmol)
 - N,N-Dimethylformamide (DMF), anhydrous (5 mL)
 - Carbon monoxide (CO) gas (1 atm, balloon)



• Procedure: a. To a flame-dried Schlenk flask, add 2-iodo-4'-methylbiphenyl, palladium(II) acetate, tricyclohexylphosphine, and **cesium pivalate**. b. Evacuate and backfill the flask with carbon monoxide gas (repeat 3 times), then leave under a CO atmosphere (balloon). c. Add anhydrous DMF via syringe. d. Heat the reaction mixture to 110 °C and stir for 7 hours. e. After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to afford the desired fluoren-9-one.

Quantitative Data: Synthesis of Substituted Fluoren-9-ones[1]

Substrate (o-lodobiphenyl derivative)	Product (Fluoren-9-one derivative)	Yield (%)
4'-Methyl	2-Methyl	98
4'-Methoxy	2-Methoxy	95
4'-Chloro	2-Chloro	92
3'-Methyl	3-Methyl	96

Palladium-Catalyzed Carbonylative C(sp³)-H Activation

Cesium pivalate is a key base in the domino reaction involving $C(sp^3)$ –H activation, 1,4-palladium shift, and subsequent amino- or alkoxycarbonylation. This powerful strategy allows for the synthesis of a variety of amides and esters bearing a β -quaternary carbon center.[2][5]

General Reaction Workflow:

Caption: Workflow for Carbonylative C-H Activation.

Experimental Protocol: Synthesis of N-Cyclohexyl-2,2-dimethyl-3-(o-tolyl)propanamide[6]

- Reagents and Solvent:
 - 1-(2-Bromobenzyl)-1,1-dimethylcyclopropane (0.2 mmol)



- Cyclohexylamine (0.4 mmol, 2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 10 mol%)
- Cesium pivalate (0.4 mmol, 2 equiv)
- o-Xylene (4 mL)
- Carbon monoxide (CO) gas (1 atm, balloon)
- Procedure: a. In a sealed tube, combine the aryl bromide, cesium pivalate, and Pd(PPh₃)₄.
 b. Evacuate and backfill the tube with carbon monoxide (repeat 3 times). c. Add o-xylene and cyclohexylamine via syringe. d. Seal the tube and heat the mixture at 140 °C for 18 hours. e.
 After cooling, the reaction mixture is purified directly by flash chromatography on silica gel.

Quantitative Data: Synthesis of Amides and Esters[6]

Amine/Alcohol	Product	Yield (%)
Cyclohexylamine	N-Cyclohexyl amide	85
Morpholine	Morpholinyl amide	78
Benzyl alcohol	Benzyl ester	75
Methanol	Methyl ester	65

Palladium-Catalyzed Mizoroki-Heck Reaction

Cesium pivalate serves as an effective base in the Mizoroki-Heck reaction, which couples aryl halides with alkenes. Its solubility in organic solvents is advantageous in this transformation.[6]

General Reaction Scheme:

Caption: Mizoroki-Heck Reaction.

Experimental Protocol: Synthesis of (E)-4-(4-methoxyphenyl)but-3-en-2-one[1]

Reagents and Solvent:



- 4-Iodoanisole (1.0 mmol, 234 mg)
- Benzalacetone (1.5 mmol, 219 mg)
- Cesium pivalate (2.0 mmol, 652 mg)
- Pd(0)-NHC catalyst (1.5 mol%)
- N,N-Dimethylformamide (DMF), degassed (1 mL)
- Procedure: a. Flame-dry a Schlenk tube under vacuum and cool to room temperature under nitrogen. b. Add 4-iodoanisole, benzalacetone, and cesium pivalate under a stream of nitrogen. c. Cap the tube with a rubber septum and subject it to three cycles of vacuum and nitrogen. d. Prepare a solution of the Pd(0)-NHC catalyst in degassed DMF and inject it into the reaction tube. e. Heat the reaction mixture in a pre-heated oil bath at 80 °C. f. Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent. g. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate. h. Purify the residue by column chromatography on silica gel.

Quantitative Data: Mizoroki-Heck Reaction of 4-Iodoanisole[1]

Alkene	Product	Yield (%)
Benzalacetone	(E)-1-(4-methoxyphenyl)-4- phenylbut-2-en-1-one	56
(E)-Hept-3-en-2-one	(E)-4-(4-methoxyphenyl)hept- 3-en-2-one	58

Other Palladium-Catalyzed Reactions

Cesium pivalate has also been employed as a base in other important palladium-catalyzed cross-coupling reactions, although detailed protocols specifically highlighting its use are less common in the initial literature survey. Its properties suggest it would be a suitable base in reactions such as:

 Suzuki-Miyaura Coupling: For the formation of C-C bonds between organoboranes and organic halides.[7][8]



- Buchwald-Hartwig Amination: For the synthesis of C-N bonds from aryl halides and amines.
 [9][10]
- Sonogashira Coupling: For the coupling of terminal alkynes with aryl or vinyl halides.[11][12]

The general principles of these reactions involve an oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the catalyst. **Cesium pivalate**'s role as a base is to facilitate the deprotonation or transmetalation step.

Illustrative Catalytic Cycle (General Cross-Coupling):

Caption: Generalized Catalytic Cycle for Cross-Coupling.

Conclusion

Cesium pivalate is a highly effective and versatile organic base for a range of palladium-catalyzed transformations. Its solubility in organic solvents and the steric bulk of the pivalate anion offer distinct advantages in controlling reactivity and selectivity. The provided protocols and data demonstrate its utility in key C-C and C-H bond-forming reactions, making it a valuable tool for synthetic chemists in academia and industry. Further exploration of its application in other cross-coupling reactions is warranted and expected to yield efficient and selective synthetic methods.

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